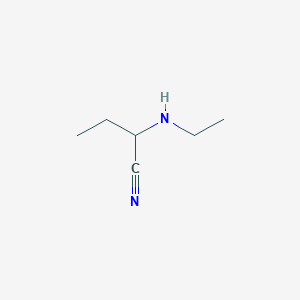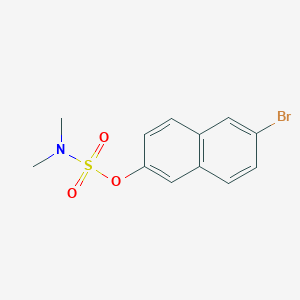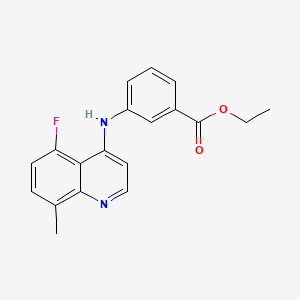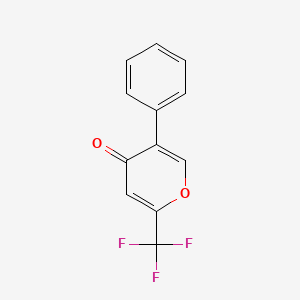
Benzene, 1-(cyclopropylmethoxy)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a cyclopropylmethoxy group at the 1-position and a methoxy group at the 4-position. Aromatic compounds like this one are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- typically involves the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized by the reduction of cyclopropylcarboxaldehyde using a reducing agent such as sodium borohydride.
Methoxylation: The cyclopropylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopropylmethoxy methane.
Substitution Reaction: Finally, the cyclopropylmethoxy methane is reacted with 4-methoxybenzene in the presence of a suitable catalyst to form Benzene, 1-(cyclopropylmethoxy)-4-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(cyclopropylmethoxy)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions, while the cyclopropylmethoxy and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Benzene, 1-ethoxy-4-methoxy-: Similar structure but with an ethoxy group instead of a cyclopropylmethoxy group.
Benzene, 1-(cyclopropylmethoxy)-4-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Benzene, 1-(cyclopropylmethoxy)-4-methoxy- is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group introduces ring strain and affects the compound’s reactivity, while the methoxy group influences its solubility and electronic properties.
Propriétés
Numéro CAS |
54929-10-1 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-(cyclopropylmethoxy)-4-methoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-10-4-6-11(7-5-10)13-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
QIOLLPULPBVAIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


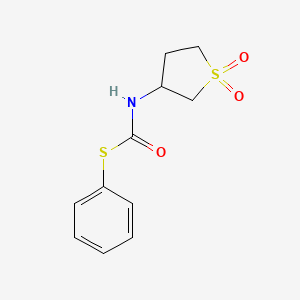


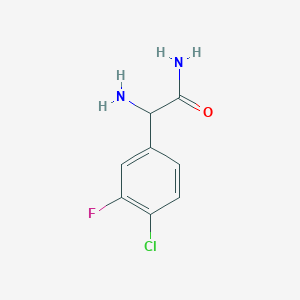
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)
